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molecular formula C9H6BrClN2 B8620282 5-Amino-1-chloro-4-bromoisoquinoline

5-Amino-1-chloro-4-bromoisoquinoline

Cat. No. B8620282
M. Wt: 257.51 g/mol
InChI Key: PQVZYFARQIZFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618984B2

Procedure details

A solution of 4-bromo-1-chloro-5-nitroisoquinoline (14.0 g) prepared according to the method described in a known literature (Nair et al., Indian J. Chem., 1967, 5, 403) in ethanol (75 ml) and tetrahydrofuran (75 ml) was added with 3% platinum-sulfur/activated carbon (3% Pt-S/C, NE Chemcat, CM011, 14.0 g), and the mixture was stirred at room temperature for 15 hours under a hydrogen gas atmosphere. The atmosphere was replaced with nitrogen gas, and then the insoluble matters were removed by filtration through Celite, and the solvent was evaporated under reduced pressure to obtain the title compound (12.8 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
platinum sulfur
Quantity
14 g
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-])=O)[C:5]([Cl:15])=[N:4][CH:3]=1.O1CCCC1>C(O)C.[Pt].[S]>[NH2:12][C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[C:2]([Br:1])=[CH:3][N:4]=[C:5]2[Cl:15] |f:3.4,^3:24|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CN=C(C2=CC=CC(=C12)[N+](=O)[O-])Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Name
platinum sulfur
Quantity
14 g
Type
catalyst
Smiles
[Pt].[S]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours under a hydrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble matters were removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=C2C(=CN=C(C2=CC=C1)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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